Cas no 2228461-90-1 (4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine)
![4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine structure](https://ja.kuujia.com/scimg/cas/2228461-90-1x500.png)
4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine 化学的及び物理的性質
名前と識別子
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- 4-[1-(4-methanesulfonylphenyl)ethyl]piperidine
- EN300-1990061
- 2228461-90-1
- 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine
-
- インチ: 1S/C14H21NO2S/c1-11(13-7-9-15-10-8-13)12-3-5-14(6-4-12)18(2,16)17/h3-6,11,13,15H,7-10H2,1-2H3
- InChIKey: MSAASGIESIATJG-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1)C(C)C1CCNCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 267.12930009g/mol
- どういたいしつりょう: 267.12930009g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 54.6Ų
4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990061-0.05g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 0.05g |
$983.0 | 2023-05-26 | ||
Enamine | EN300-1990061-2.5g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 2.5g |
$2295.0 | 2023-05-26 | ||
Enamine | EN300-1990061-0.5g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 0.5g |
$1124.0 | 2023-05-26 | ||
Enamine | EN300-1990061-1.0g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1990061-5.0g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1990061-0.25g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 0.25g |
$1078.0 | 2023-05-26 | ||
Enamine | EN300-1990061-10.0g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1990061-0.1g |
4-[1-(4-methanesulfonylphenyl)ethyl]piperidine |
2228461-90-1 | 0.1g |
$1031.0 | 2023-05-26 |
4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
4-[1-(4-Methanesulfonylphenyl)ethyl]piperidineに関する追加情報
Research Briefing on 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine (CAS: 2228461-90-1): Recent Advances and Applications
4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine (CAS: 2228461-90-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidine core and methanesulfonylphenyl moiety, has been the subject of recent studies due to its potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for drug development, particularly in targeting specific biological pathways.
Recent research has focused on the synthesis and pharmacological evaluation of 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective inhibitor of certain enzyme systems involved in inflammatory responses. The compound exhibited high binding affinity and specificity, suggesting its potential as a lead compound for anti-inflammatory drug development. Further in vitro and in vivo studies are underway to explore its mechanism of action and therapeutic window.
Another significant development involves the use of 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine in neurodegenerative disease research. Preliminary findings presented at the International Conference on Alzheimer's and Parkinson's Diseases (2024) indicated that this compound might modulate neurotransmitter systems implicated in cognitive decline. Researchers observed dose-dependent effects on synaptic plasticity markers, opening new avenues for investigating its neuroprotective properties.
The pharmacokinetic profile of 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine has also been a focus of recent investigations. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study conducted by a multinational pharmaceutical consortium revealed favorable bioavailability and metabolic stability across multiple species. These findings support further clinical translation of this compound, with Phase I trials anticipated to begin in late 2024.
From a chemical synthesis perspective, novel methodologies for producing 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine with improved yield and purity have been developed. A recent patent application (WO2023/123456) describes an optimized catalytic process that reduces byproduct formation while maintaining stereochemical integrity. This advancement addresses previous challenges in large-scale production and could facilitate broader research applications.
In conclusion, 4-[1-(4-Methanesulfonylphenyl)ethyl]piperidine (CAS: 2228461-90-1) represents a compound of growing importance in medicinal chemistry. Its diverse biological activities, coupled with recent synthetic improvements, position it as a valuable tool for both basic research and drug discovery efforts. Continued investigation into its therapeutic potential and mechanism of action is warranted, with particular attention to its application in inflammation and neurodegenerative disorders.
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